molecular formula C13H13ClN2 B8792884 N1-(2-Chlorophenyl)-N1-methylbenzene-1,2-diamine

N1-(2-Chlorophenyl)-N1-methylbenzene-1,2-diamine

Cat. No. B8792884
M. Wt: 232.71 g/mol
InChI Key: HUKCVIIOYCXPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Chlorophenyl)-N1-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-N-(2-chlorophenyl)-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C13H13ClN2/c1-16(12-8-4-2-6-10(12)14)13-9-5-3-7-11(13)15/h2-9H,15H2,1H3

InChI Key

HUKCVIIOYCXPFT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1N)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 2 (0.121 g, 0.46 mmol) was stirred at room temperature in MeOH (4.6 mL). To this, CuCl (0.137 g, 1.38 mmol) was added and mixture stirred at room temperature for 5-10 min. KBH4 (0.174 g, 3.22 mmol) was added in portions. The reaction was stirred at room temperature until the solution became clear. The reaction was quenched with deionized H2O and extracted 3 times with 15 mL of a 90:10 mixture of ethyl acetate:dichloromethane. The organic layers were combined and dried over Na2SO4. The solvent was removed to give a brownish-black solid (107 mg, 100% yield). 1H NMR (300 MHz, CDCl3) δ 7.32 (1H, dd, J=7.8, 1.4 Hz), 7.25 (1H, dd, J=7.3, 1.7 Hz), 7.22 (1H, dd, J=7.1, 1.7 Hz), 7.16, (1H, dd, J=8.0, 1.6 Hz), 7.00-6.95 (2H, m), 6.76 (1H, ddd, J=9.3, 7.7, 1.4 Hz), 6.67 (1H, ddd, J=8.9, 7.6, 1.5 Hz); 13C (75 MHz, CDCl3) δ 147.6 (q), 142.2 (q), 136.9 (q), 130.7 (t), 130.68 (q), 127.4 (t), 125.5 (t), 123.6 (t), 121.9 (t), 118.6 (t), 115.8 (t), 41.1.
Name
Compound 2
Quantity
0.121 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
KBH4
Quantity
0.174 g
Type
reactant
Reaction Step Two
Name
Quantity
0.137 g
Type
catalyst
Reaction Step Three
Name
Yield
100%

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